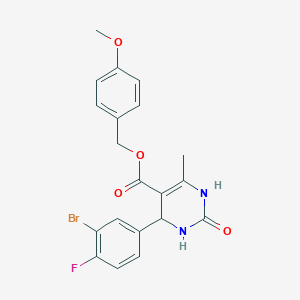![molecular formula C22H19N3O3S3 B11635524 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “3-{(Z)-[3-(2-metoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(fenilsulfanyl)-4H-pirido[1,2-a]pirimidin-4-ona” es una molécula orgánica compleja con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un anillo de tiazolidinona, un núcleo de piridopirimidinona y un grupo fenilsulfanyl, lo que lo convierte en un tema interesante para la investigación en química medicinal y ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “3-{(Z)-[3-(2-metoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(fenilsulfanyl)-4H-pirido[1,2-a]pirimidin-4-ona” generalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del anillo de tiazolidinona mediante la reacción de una amina adecuada con disulfuro de carbono y un haluro de alquilo. El núcleo de piridopirimidinona se puede sintetizar mediante reacciones de ciclización que involucran precursores apropiados. El paso final implica el acoplamiento de los intermediarios de tiazolidinona y piridopirimidinona en condiciones específicas para formar el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. Esto puede implicar el uso de técnicas avanzadas como reactores de flujo continuo, cribado de alto rendimiento de las condiciones de reacción y el uso de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto “3-{(Z)-[3-(2-metoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(fenilsulfanyl)-4H-pirido[1,2-a]pirimidin-4-ona” puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo tioxo se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: El grupo fenilsulfanyl se puede sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como aminas para reacciones de sustitución. Las reacciones generalmente requieren condiciones específicas, como temperatura controlada, pH y la presencia de catalizadores.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo tioxo puede producir sulfoxidos o sulfonas, mientras que la reducción de los grupos carbonilo puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, la posible bioactividad del compuesto lo convierte en un candidato para el descubrimiento y desarrollo de fármacos. Sus interacciones con los objetivos biológicos se pueden estudiar para identificar nuevos agentes terapéuticos.
Medicina
En medicina, el compuesto puede tener aplicaciones como agente farmacéutico. Su estructura sugiere una posible actividad contra diversas enfermedades, y se puede modificar aún más para mejorar su eficacia y reducir los efectos secundarios.
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas. Su estructura química única permite el diseño de materiales con funcionalidades a medida.
Mecanismo De Acción
El mecanismo de acción de “3-{(Z)-[3-(2-metoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(fenilsulfanyl)-4H-pirido[1,2-a]pirimidin-4-ona” implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de tiazolidinona, análogos de piridopirimidinona y moléculas que contienen fenilsulfanyl. Estos compuestos comparten características estructurales con el compuesto diana, pero pueden diferir en sus grupos funcionales específicos y en su actividad general.
Unicidad
La unicidad de “3-{(Z)-[3-(2-metoxietil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(fenilsulfanyl)-4H-pirido[1,2-a]pirimidin-4-ona” radica en su combinación de grupos funcionales y las propiedades químicas resultantes. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C22H19N3O3S3 |
|---|---|
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
(5Z)-3-(2-methoxyethyl)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O3S3/c1-14-8-9-18-23-19(30-15-6-4-3-5-7-15)16(20(26)25(18)13-14)12-17-21(27)24(10-11-28-2)22(29)31-17/h3-9,12-13H,10-11H2,1-2H3/b17-12- |
Clave InChI |
FEXVZAQTCKSFSD-ATVHPVEESA-N |
SMILES isomérico |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)SC4=CC=CC=C4)C=C1 |
SMILES canónico |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)SC4=CC=CC=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635446.png)
![(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B11635448.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B11635460.png)
![6-iodo-3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11635470.png)

![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)
![8-Allyl-9-methylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one](/img/structure/B11635476.png)
![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)

![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)

![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
